molecular formula C15H22N2O3S B13721391 (s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester

(s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester

Cat. No.: B13721391
M. Wt: 310.4 g/mol
InChI Key: FMYZNHLSFOTKFH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester is a chiral compound featuring a unique molecular architecture that combines amino acid derivatives with a methylthioether moiety. This stereochemically defined compound contains both amino and ester functional groups, making it particularly valuable for pharmaceutical research and medicinal chemistry applications. The compound's structural characteristics suggest potential as a building block for protease inhibitor development or as a precursor for more complex peptidomimetic structures. The methyl ester group enhances cell permeability, while the methylsulfanyl moiety may contribute to specific biological interactions through sulfur-based bonding. Researchers can utilize this compound in mechanism of action studies, particularly in investigating enzyme inhibition pathways and cellular signaling processes. The precise stereochemistry (S,S-configuration) ensures specific three-dimensional interactions with biological targets, which is crucial for structure-activity relationship studies in drug discovery. This specialty chemical serves as a key intermediate in organic synthesis and requires proper handling under controlled conditions. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1

InChI Key

FMYZNHLSFOTKFH-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Amino-3-phenylpropionic Acid Derivative

The synthesis often begins with the preparation of the 2-amino-3-phenylpropionic acid (phenylalanine derivative), which serves as the N-terminal amino acid in the compound.

  • A patented industrial method describes a multi-step synthesis starting from benzaldehyde and methyl acetoacetate via condensation, decarbonylation, ring-closing dehydration, hydrolysis, and oxidation to obtain 4-amino-3-phenylbutyric acid, a close analog to the amino acid moiety required.

    Key Steps:

    Step Reaction Description Conditions Product
    1 Condensation of benzaldehyde and methyl acetoacetate Protic solvent, condensation catalyst 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester
    2 Decarbonylation with strong base and heating Strong alkaline solution, heating 3-phenyl pentanedioic acid
    3 Ring-closing dehydration Non-protic solvent, dehydration catalyst 3-phenyl pyroglutaric acid
    4 Hydrolysis with strong aqua ammonia Strong aqueous ammonia 5-amino-5-oxo-3-phenylpentanoic acid
    5 Oxidation under alkaline conditions Oxidant, alkaline medium 4-amino-3-phenylbutyric acid

This sequence provides a scalable route to the amino acid starting material with high yield and purity suitable for further peptide coupling.

Preparation of the 4-Methylsulfanyl-butyric Acid Methyl Ester

The methyl ester of 4-methylsulfanyl-butyric acid is prepared via esterification of the corresponding acid.

  • Esterification typically involves treatment of the acid with methanol in the presence of an acid catalyst or via methylation reagents under controlled temperature.
  • The methylsulfanyl group is sensitive and often protected or introduced via substitution reactions on a precursor with a leaving group (e.g., mesylate or halide), followed by nucleophilic substitution with a thiolate or thioacetate salt.

Peptide Bond Formation Between the Two Moieties

The key step is coupling the 2-amino-3-phenylpropionyl residue to the 4-methylsulfanyl-butyric acid methyl ester .

  • Amide bond formation is typically achieved via peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), or DCC (Dicyclohexylcarbodiimide) in solvents like THF or DMF.
  • Protection of amino groups (e.g., BOC or Fmoc) and thiol groups (e.g., trityl, para-methoxybenzyl) is necessary to prevent side reactions during coupling.
  • After coupling, deprotection steps are carried out under acidic or basic conditions to yield the free amine and thiol functionalities.

Functional Group Transformations and Final Modifications

  • The methylsulfanyl group is introduced or unmasked in the final stages to maintain stability during earlier synthetic steps.
  • The methyl ester group can be formed by methylation of the carboxylic acid or by using methyl ester-protected starting materials.
  • Stereochemical integrity is maintained by using chiral starting materials or chiral catalysts.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation (Step 1) Benzaldehyde, methyl acetoacetate, catalyst Room temp to reflux 2-4 hours 85-90 Protic solvent, e.g., ethanol
Decarbonylation (Step 2) Strong base (NaOH or KOH), heating 80-100°C 3-6 hours 80-85 Stirring under alkaline conditions
Ring-closing dehydration (Step 3) Dehydration catalyst, non-protic solvent 60-80°C 2-4 hours 75-80 Solvent like toluene or acetonitrile
Hydrolysis (Step 4) Aqueous ammonia Room temp to 50°C 4-8 hours 80-90 Strong ammonia solution
Oxidation (Step 5) Oxidant (e.g., H2O2), alkaline medium Room temp 2-4 hours 70-80 Controlled pH to avoid overoxidation
Esterification Methanol, acid catalyst or methylation reagent 0-25°C 4-8 hours 85-90 Methylation reagent added dropwise
Peptide coupling EDCI, HOBt, DMF, base 0-25°C 12-24 hours 75-85 Protection/deprotection steps included

Research Findings and Optimization Notes

  • The use of protic solvents in the condensation step improves yield by facilitating catalyst activity.
  • Strong alkaline conditions are critical for efficient decarbonylation but require careful temperature control to prevent side reactions.
  • Protection of the thiol group as S-trityl or S-acetyl derivatives prevents catalyst deactivation during peptide coupling.
  • Microwave-assisted ring-closing metathesis (RCM) has been explored for macrocyclization of related peptidomimetics, suggesting potential for improving cyclization yields and selectivity in analog synthesis.
  • The purity of the methyl ester product is enhanced by careful control of methylation reagent addition and post-reaction washing steps.
  • Stereochemical integrity is preserved by using enantiomerically pure starting materials and mild reaction conditions.

Summary Table of Preparation Route

Intermediate/Product Key Reaction Type Main Reagents/Conditions Yield (%) Reference
2,4-Diacetyl-3-phenyl-pentanedionate diethyl ester Condensation Benzaldehyde, methyl acetoacetate, catalyst 85-90
3-Phenyl pentanedioic acid Decarbonylation Strong base, heat 80-85
3-Phenyl pyroglutaric acid Ring-closing dehydration Dehydration catalyst, non-protic solvent 75-80
5-Amino-5-oxo-3-phenylpentanoic acid Hydrolysis Strong aqueous ammonia 80-90
4-Amino-3-phenylbutyric acid Oxidation Oxidant, alkaline medium 70-80
4-Methylsulfanyl-butyric acid methyl ester Esterification Methanol, acid catalyst 85-90
Final compound Peptide coupling + deprotection EDCI, HOBt, DMF, base, protecting groups 75-85

Chemical Reactions Analysis

Types of Reactions

Phe-Met-OMe hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.

    Reduction: The compound can be reduced to yield the corresponding free amino acids.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used for the oxidation of methionine residues.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ester group.

    Substitution: Hydrolysis can be achieved using aqueous acid or base under mild conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free phenylalanine and methionine.

    Substitution: Phenylalanine-methionine carboxylic acid.

Scientific Research Applications

Phe-Met-OMe hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Phe-Met-OMe hydrochloride is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive peptides.

    Industry: It is employed in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Phe-Met-OMe hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. Additionally, it can participate in non-covalent interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of modified amino acids and peptide derivatives. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Features Bioactivity Insights Reference
(S,S)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester Phenylpropionylamide, SCH₃, methyl ester Hypothesized bioactivity via membrane interaction or enzyme inhibition (e.g., proteases) due to structural mimicry
(2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid Sulfino (SO₂H) and triazole groups Sulfino group may enhance solubility and metal chelation; triazole could mediate click chemistry or target nucleic acids
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid Piperazine and thiazolidine rings Piperazine contributes to CNS permeability; thiazolidine may stabilize conformation for receptor binding
Plant-derived cysteine derivatives (e.g., C. gigantea extracts) Thioether or disulfide bonds Demonstrated insecticidal activity via disruption of cuticle integrity or metabolic interference

Key Observations :

Functional Group Impact: The methylsulfanyl group in the target compound differs from sulfino (SO₂H) in analog 2, which may reduce oxidative stability but improve lipophilicity . Methyl ester vs. carboxylic acid (analog 3): Esterification typically enhances bioavailability but may require hydrolysis for activation .

Bioactivity Context :

  • Unlike C. gigantea extracts with broad-spectrum insecticidal effects , the synthetic nature of the target compound suggests tailored applications, such as protease inhibition or antimicrobial activity.

Stereochemical Sensitivity :

  • The (S,S) configuration may confer selectivity akin to epimer-dependent bioactivity observed in analogs like compound 3 .

Biological Activity

The compound (s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester is a chiral molecule with significant potential in medicinal chemistry. Its unique structure, which includes an amino acid derivative along with a methylsulfanyl group and a phenyl substituent, suggests various biological activities that merit detailed exploration.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H17N3O2S\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

This structure indicates the presence of an amino acid backbone, which is crucial for its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to (s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester often exhibit diverse biological activities, including:

  • Enzyme modulation
  • Receptor binding
  • Antioxidant properties

The methylsulfanyl group is particularly noteworthy as it may enhance interactions with various biological macromolecules, potentially influencing metabolic pathways and therapeutic effects.

The biological activity of this compound is likely mediated through its interactions with specific receptors and enzymes. For instance, studies have shown that modifications to the compound's structure can significantly alter its biological effects, which can be analyzed using quantitative structure-activity relationship (QSAR) methods.

Interaction Studies

Interaction studies are essential for understanding how this compound engages with biological targets. Techniques such as:

  • Molecular docking
  • Surface plasmon resonance
  • Isothermal titration calorimetry

These methods provide insights into the binding affinity and specificity of the compound towards various receptors and enzymes.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to (s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester. Below are summarized findings from notable research:

StudyFindings
Study 1Investigated the antioxidant properties of similar compounds, demonstrating significant radical scavenging activity.
Study 2Explored receptor binding affinities, indicating potential as a modulator for G protein-coupled receptors (GPCRs).
Study 3Examined enzyme inhibition, revealing that certain derivatives could inhibit key metabolic enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of (s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester against other related compounds:

Compound NameStructureBiological Activity
2-Amino-3-phenylpropanoic acidStructureNeurotransmitter precursor
4-Methylthio-L-alanineStructureAntioxidant properties
N-acetylcysteineStructureAntioxidant, mucolytic agent

The specific combination of the methylsulfanyl group with an amino acid backbone distinguishes this compound from others, potentially enhancing its ability to interact with specific biological targets.

Q & A

Basic: What analytical techniques are recommended for quantifying (s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester in complex biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices. Key steps include:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water for sample cleanup. This minimizes matrix interference .
  • Internal Standards: Isotopically labeled analogs (e.g., deuterated triclosan or BP-3-d5) should be spiked pre-extraction to correct for recovery variations .
  • Chromatographic Separation: Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) and C18 columns to resolve the compound from co-eluting metabolites.

Advanced: How can researchers address challenges in chiral separation of this compound from its epimers during synthesis?

Methodological Answer:
Epimer separation requires chiral stationary phases (CSPs) or derivatization strategies:

  • Chiral HPLC: Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Minor adjustments in column temperature or flow rate can resolve co-eluting epimers .
  • Dynamic Kinetic Resolution: Employ enzymatic or metal-catalyzed reactions to selectively enrich the (s,s) configuration during synthesis .
  • NMR with Chiral Shift Reagents: Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for epimers, enabling structural confirmation .

Basic: What synthetic routes are available for preparing this compound, and what are their key considerations?

Methodological Answer:
A multi-step synthesis is typical:

Amino Acid Coupling: Use Fmoc-protected 3-phenylpropionic acid with 4-methylsulfanyl-butyric acid methyl ester, activated by HBTU/DIPEA in DMF.

Deprotection: Remove Fmoc groups with piperidine, ensuring minimal racemization .

Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the (s,s) isomer .
Critical Factors: Reaction temperature (< 0°C) and anhydrous conditions prevent side reactions.

Advanced: What experimental strategies determine the metabolic stability of this compound in in vitro models?

Methodological Answer:

  • Hepatocyte Assays: Incubate the compound (1–10 µM) with primary human hepatocytes in Williams’ E medium. Monitor degradation via LC-MS/MS at 0, 15, 30, 60, and 120 minutes .
  • Microsomal Stability: Use liver microsomes (e.g., human CYP450 enzymes) with NADPH cofactors. Calculate half-life (t₁/₂) using the formula: t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant .
  • Metabolite ID: High-resolution MS (Q-TOF) and MS/MS fragmentation map metabolic pathways .

Basic: How should researchers design stability studies to evaluate degradation kinetics under varying pH and temperature?

Methodological Answer:

  • Forced Degradation: Expose the compound to buffers (pH 1–13) at 40°C–60°C. Sample at 0, 1, 3, 7, and 14 days.
  • Analytical Monitoring: Use reversed-phase HPLC (C18 column, 220 nm detection) to quantify degradation products.
  • Kinetic Modeling: Apply first-order kinetics: ln[C]=ln[C0]kt\ln[C] = \ln[C_0] - kt, where kk is the degradation rate constant .

Advanced: What computational approaches predict the compound’s binding affinity to target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., proteases or kinases). Validate with experimental IC₅₀ values .
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS .
  • QSAR Models: Train models with descriptors (logP, polar surface area) and bioactivity data from PubChem or ChEMBL .

Basic: How can researchers confirm the (s,s) stereochemistry of the synthesized compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to assign absolute configuration .
  • Circular Dichroism (CD): Compare CD spectra with enantiomerically pure standards.
  • Chiral HPLC Retention Times: Match retention times with commercially available (s,s) standards .

Advanced: What strategies mitigate hydrolysis of the methyl ester group during storage?

Methodological Answer:

  • Lyophilization: Store the compound as a lyophilized powder at -80°C under argon to prevent moisture exposure .
  • Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer solutions.
  • Degradation Monitoring: Use LC-MS to detect hydrolysis products (e.g., free carboxylic acid) during accelerated stability testing .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values using fluorogenic substrates in 96-well plates.
  • Cell Viability (MTT Assay): Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Membrane Permeability: Use Caco-2 cell monolayers to assess intestinal absorption potential .

Advanced: How can researchers resolve contradictions in published data on the compound’s environmental persistence?

Methodological Answer:

  • Meta-Analysis: Compare degradation half-lives across studies, adjusting for variables (pH, temperature, matrix).
  • Controlled Lab Studies: Replicate conflicting experiments under standardized OECD 308/309 conditions .
  • QSAR-ECHA Integration: Predict environmental fate using EPI Suite and experimental data from EPA DSSTox .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.